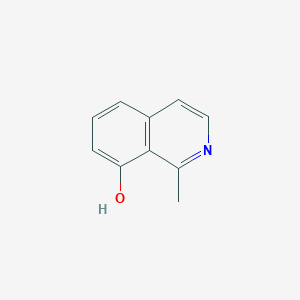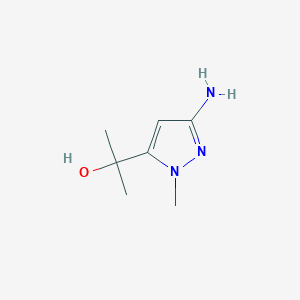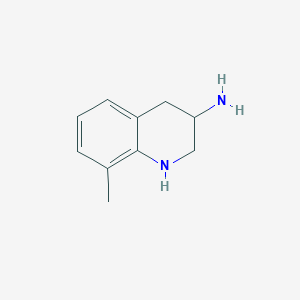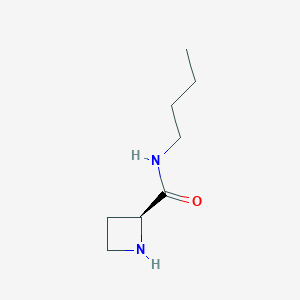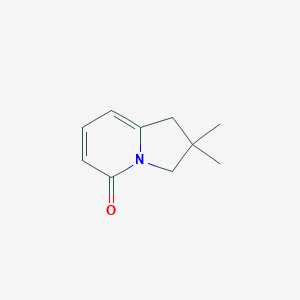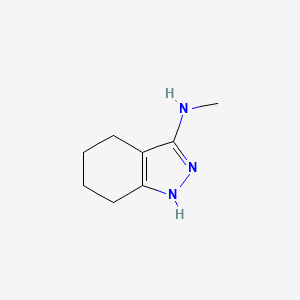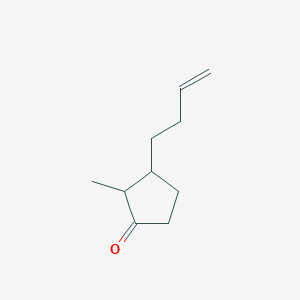
3-(But-3-en-1-yl)-2-methylcyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(But-3-en-1-yl)-2-methylcyclopentanone is an organic compound characterized by a cyclopentanone ring substituted with a but-3-en-1-yl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(But-3-en-1-yl)-2-methylcyclopentanone typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone, which is readily available.
Alkylation: The cyclopentanone undergoes alkylation with but-3-en-1-yl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This step introduces the but-3-en-1-yl group to the cyclopentanone ring.
Methylation: The resulting intermediate is then methylated using methyl iodide and a base like sodium hydride to introduce the methyl group at the 2-position of the cyclopentanone ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-en-1-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of this compound-1-carboxylic acid.
Reduction: Formation of 3-(But-3-en-1-yl)-2-methylcyclopentanol.
Substitution: Formation of various substituted cyclopentanones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-(But-3-en-1-yl)-2-methylcyclopentanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are exploring its interactions with various biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a lead compound in drug discovery. Its derivatives may exhibit pharmacological activities that could be harnessed for therapeutic purposes.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer synthesis and other industrial processes.
Mécanisme D'action
The mechanism of action of 3-(But-3-en-1-yl)-2-methylcyclopentanone involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
3-Methyl-3-butenyl isovalerate: Similar in structure but differs in the ester functional group.
3-Methyl-3-butenyl benzoate: Contains a benzoate ester group instead of the cyclopentanone ring.
Uniqueness: 3-(But-3-en-1-yl)-2-methylcyclopentanone is unique due to its cyclopentanone core, which imparts distinct chemical properties compared to similar compounds with ester or benzoate groups. This uniqueness makes it a valuable compound for specific applications in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
3-but-3-enyl-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C10H16O/c1-3-4-5-9-6-7-10(11)8(9)2/h3,8-9H,1,4-7H2,2H3 |
Clé InChI |
VJXJUDGSGLGPBI-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCC1=O)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[3,2-b]pyridin-2-ylboronic acid](/img/structure/B11919160.png)
